Antileishmanial Potency Against L. donovani: Euglobal G3 Outperforms Robustadials by 4- to 7-Fold
Euglobal G3, evaluated together with euglobal G2 and synthetic analogues 13a and 14a, demonstrated potent in vitro antileishmanial activity against Leishmania donovani promastigotes with IC₅₀ values in the range of 2.8–3.9 μg/mL . In a separate but comparable study using the same parasite species and life-cycle stage, the structurally related phloroglucinol–pinane adducts robustadial A and robustadial B exhibited only moderate activity with IC₅₀ values of 20 μg/mL and 16 μg/mL, respectively . This represents an approximately 4- to 7-fold potency advantage for the Euglobal G3-containing group over the robustadials. The differentiating structural feature is the location of the isobutyl side chain: in euglobals G3/G4 it resides on the aromatic ring, whereas in robustadials it is positioned on the pyran ring, altering the pharmacophoric presentation .
| Evidence Dimension | In vitro antileishmanial IC₅₀ against L. donovani promastigotes |
|---|---|
| Target Compound Data | Euglobal G3 (as part of group with G2, 13a, 14a): IC₅₀ 2.8–3.9 μg/mL |
| Comparator Or Baseline | Robustadial A: IC₅₀ 20 μg/mL; Robustadial B: IC₅₀ 16 μg/mL |
| Quantified Difference | 4- to 7-fold greater potency (Euglobal G3 group vs robustadials) |
| Conditions | In vitro axenic culture of L. donovani promastigotes; assay readout not specified in detail in the abstract but standard promastigote viability assays employed |
Why This Matters
For researchers procuring lead compounds for antileishmanial drug discovery, the ~5-fold superior potency translates to lower effective concentrations and a wider therapeutic window in downstream assays.
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